molecular formula C7H4Cl5N B14748568 2,3,4,5,6-pentachloro-N-methylaniline CAS No. 2040-46-2

2,3,4,5,6-pentachloro-N-methylaniline

Cat. No.: B14748568
CAS No.: 2040-46-2
M. Wt: 279.4 g/mol
InChI Key: DAOFIINVTHKDOR-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentachloro-N-methylaniline is an organic compound with the molecular formula C7H4Cl5N. It is a derivative of aniline, where five chlorine atoms are substituted on the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its stability and resistance to degradation, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,4,5,6-pentachloro-N-methylaniline can be synthesized through the chlorination of N-methylaniline. The process involves the reaction of N-methylaniline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination reactors where N-methylaniline is continuously fed and reacted with chlorine gas. The reaction mixture is then purified through distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentachloro-N-methylaniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,4,5,6-pentachloro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,4,5,6-pentachloro-N-methylaniline exerts its effects involves the interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities, leading to cell death. Its high chlorine content contributes to its reactivity and toxicity .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-pentachloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.

    2,3,4,5,6-pentachlorophenol: Contains a hydroxyl group instead of an amino group.

    2,3,4,5,6-pentachlorobenzene: Lacks the amino group entirely

Uniqueness

2,3,4,5,6-pentachloro-N-methylaniline is unique due to the presence of both the methyl group on the nitrogen atom and the extensive chlorination of the benzene ring. This combination imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds .

Properties

CAS No.

2040-46-2

Molecular Formula

C7H4Cl5N

Molecular Weight

279.4 g/mol

IUPAC Name

2,3,4,5,6-pentachloro-N-methylaniline

InChI

InChI=1S/C7H4Cl5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h13H,1H3

InChI Key

DAOFIINVTHKDOR-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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